molecular formula C28H28ClN5OS B11981111 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B11981111
M. Wt: 518.1 g/mol
InChI Key: DODOMRSFPRCRHU-NDZAJKAJSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a tert-butyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

    Condensation with Chlorophenyl Acetohydrazide: The final step involves the condensation of the triazole-thioether intermediate with chlorophenyl acetohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group in the acetohydrazide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Research: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the thioether linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
  • **2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H28ClN5OS

Molecular Weight

518.1 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C28H28ClN5OS/c1-19(20-12-16-23(29)17-13-20)30-31-25(35)18-36-27-33-32-26(34(27)24-8-6-5-7-9-24)21-10-14-22(15-11-21)28(2,3)4/h5-17H,18H2,1-4H3,(H,31,35)/b30-19+

InChI Key

DODOMRSFPRCRHU-NDZAJKAJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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